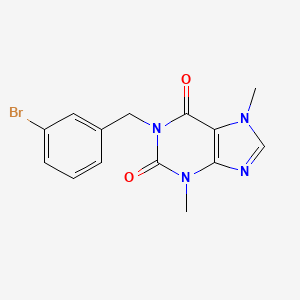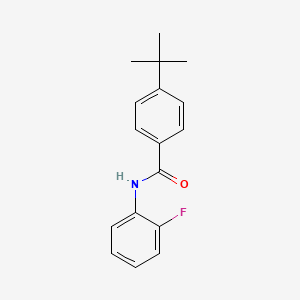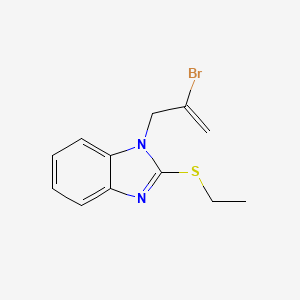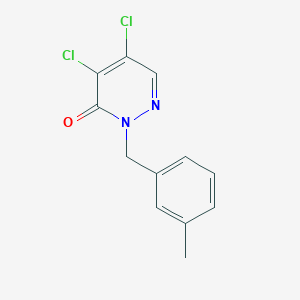
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. It is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Suvorexant has been shown to be effective in improving sleep latency, total sleep time, and wake after sleep onset in patients with insomnia.
Mécanisme D'action
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexin receptors are located in the hypothalamus and are involved in the promotion of wakefulness. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the binding of orexin to its receptors, which results in the promotion of sleep.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models of insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to decrease the activity of orexin neurons in the hypothalamus, which is consistent with its mechanism of action. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have a low potential for abuse and dependence, which is an important consideration for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Another advantage is that it has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that are used to treat insomnia. One limitation is that it is a relatively new drug, and there is still much to be learned about its long-term safety and efficacy.
Orientations Futures
There are a number of future directions for the study of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide. One direction is to investigate its efficacy in other sleep disorders, such as narcolepsy and restless leg syndrome. Another direction is to investigate its potential for use in combination with other drugs, such as antidepressants and anxiolytics. It will also be important to continue to study the long-term safety and efficacy of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, particularly in elderly patients and those with comorbid conditions. Finally, it will be important to investigate the potential for the development of tolerance and dependence with long-term use of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.
Méthodes De Synthèse
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is synthesized by a multi-step process starting from 5-methyl-2-pyridinecarboxylic acid. The first step involves the conversion of 5-methyl-2-pyridinecarboxylic acid to its acid chloride derivative, which is then reacted with cyclopentylamine to give the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, which results in the formation of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials. In preclinical studies, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to improve sleep latency, total sleep time, and wake after sleep onset in animal models of insomnia. In clinical trials, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to be effective in improving sleep parameters in patients with insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been studied in patients with obstructive sleep apnea, where it has been shown to improve sleep quality and reduce the severity of sleep apnea.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-11(13-8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRDBZLLKIXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)


![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)


![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)